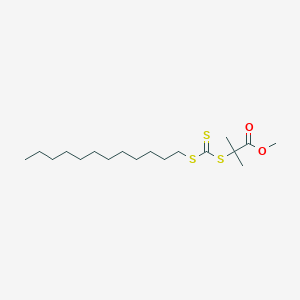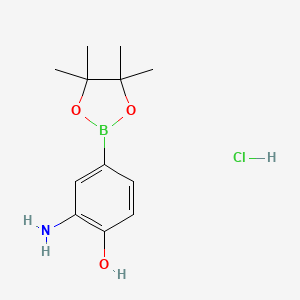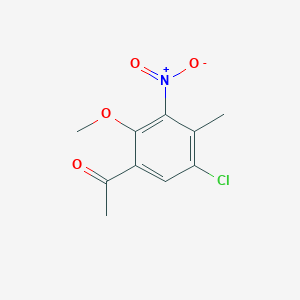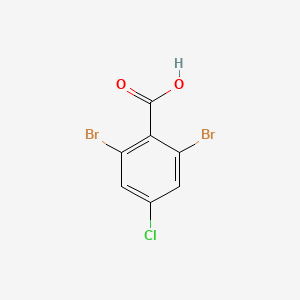
5-Fluoro-2,4,6-trimethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,4,6-trimethoxypyrimidine (5-F-TMP) is an organic compound belonging to the group of pyrimidines. It is a colorless solid that is soluble in water and alcohols. 5-F-TMP has a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as a biochemical probe, and as a drug candidate. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,4,6-trimethoxypyrimidine has a wide range of applications in the field of scientific research. It has been used as a reagent in organic synthesis, as a biochemical probe, and as a drug candidate. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. It has also been used to study the pharmacokinetics and pharmacodynamics of other drugs.
Wirkmechanismus
5-Fluoro-2,4,6-trimethoxypyrimidine has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the metabolism of folic acid, which is essential for cell growth and division. By inhibiting DHFR, 5-Fluoro-2,4,6-trimethoxypyrimidine has been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical and Physiological Effects
5-Fluoro-2,4,6-trimethoxypyrimidine has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been found to inhibit the production of proinflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to reduce the production of nitric oxide, which is a potent proinflammatory molecule.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Fluoro-2,4,6-trimethoxypyrimidine in lab experiments is its low toxicity. It has been found to be non-toxic in a number of studies. However, it is important to note that 5-Fluoro-2,4,6-trimethoxypyrimidine is not completely non-toxic and should be used with caution. In addition, it is important to note that 5-Fluoro-2,4,6-trimethoxypyrimidine is not a very stable compound and can decompose in the presence of light and heat.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Fluoro-2,4,6-trimethoxypyrimidine. These include further studies into its potential as a drug candidate, its mechanism of action, and its biochemical and physiological effects. In addition, further research could be done into its potential use in the treatment of other diseases and its potential interactions with other drugs. Finally, further research could be done into the synthesis of 5-Fluoro-2,4,6-trimethoxypyrimidine and its stability in different conditions.
Synthesemethoden
5-Fluoro-2,4,6-trimethoxypyrimidine can be synthesized through a number of methods. One method involves the reaction of 5-chloro-2,4,6-trimethoxypyrimidine with aqueous hydrofluoric acid. This reaction yields 5-Fluoro-2,4,6-trimethoxypyrimidine in a yield of 75%. Another method involves the reaction of 5-chloro-2,4,6-trimethoxypyrimidine with sodium fluoride in an aqueous solution. This reaction yields 5-Fluoro-2,4,6-trimethoxypyrimidine in a yield of 90%.
Eigenschaften
IUPAC Name |
5-fluoro-2,4,6-trimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGZGJNOOEACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775783 |
Source


|
| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,4,6-trimethoxypyrimidine | |
CAS RN |
17573-90-9 |
Source


|
| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)










